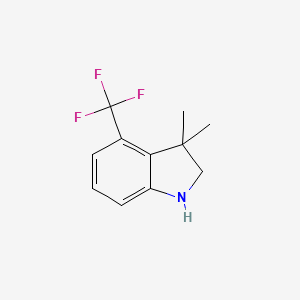

3,3-Dimethyl-4-(trifluoromethyl)indoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12F3N |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

3,3-dimethyl-4-(trifluoromethyl)-1,2-dihydroindole |

InChI |

InChI=1S/C11H12F3N/c1-10(2)6-15-8-5-3-4-7(9(8)10)11(12,13)14/h3-5,15H,6H2,1-2H3 |

InChI Key |

VZVYKMGHUHOIBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=CC=CC(=C21)C(F)(F)F)C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of the 3,3 Dimethyl 4 Trifluoromethyl Indoline Scaffold

Functionalization of the Indoline (B122111) Nitrogen Atom (N-H Derivatization)

The nitrogen atom of the indoline ring is a key site for derivatization, allowing for the introduction of a wide variety of functional groups that can modulate the molecule's steric and electronic properties. Standard procedures for the functionalization of secondary amines and indole (B1671886) nitrogens are generally applicable. These reactions include N-alkylation, N-acylation, and N-arylation.

In recent years, the functionalization of the indole nitrogen has also been pivotal in directing further C-H activation at other positions on the heterocyclic core. rsc.orgnih.govacs.org Various directing groups, such as acetyl, pivaloyl, and N-alkoxycarbamoyl, can be installed on the nitrogen atom. rsc.org For instance, the use of an N-methoxycarbamoyl group has been shown to be a potent auxiliary for directing a range of C-C and C-heteroatom bond-forming reactions via transition-metal catalysis. rsc.org While these studies often focus on indole rather than indoline, the principles are transferable. The reaction of the N-H group with appropriate electrophiles under basic conditions allows for the synthesis of a diverse library of N-substituted derivatives.

Table 1: Representative N-H Derivatization Reactions

| Reaction Type | Reagent Example | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., NaH), Aprotic Solvent (e.g., THF, DMF) | N-Alkyl Indoline |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl Indoline |

| N-Arylation | Aryl Halide (e.g., Ph-Br) | Pd or Cu catalyst, Base (e.g., K₂CO₃), Ligand | N-Aryl Indoline |

| N-Sulfonylation | Sulfonyl Chloride (e.g., Ts-Cl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Sulfonyl Indoline |

| Directing Group Installation | Pivaloyl Chloride | Base, Solvent | N-Pivaloyl Indoline |

Dearomatization Reactions of the Indoline Nucleus

Dearomatization of the indole nucleus represents a powerful strategy for converting the planar aromatic system into complex, three-dimensional spirocyclic or fused indoline scaffolds. sioc-journal.cnrsc.org These reactions are of significant interest as they provide rapid access to frameworks commonly found in natural products and pharmaceuticals. sioc-journal.cnpolimi.it

One notable strategy is the trifluoromethylative dearomatization of indoles using a radical process. acs.org This type of reaction can involve the addition of a CF₃ radical to the indole, followed by an intramolecular cyclization, often incorporating another component like CO₂ to form spirocyclic oxazolidinones. acs.org Other dearomatization approaches include transition-metal-catalyzed cycloadditions and asymmetric fluorinative dearomatization. sioc-journal.cnresearchgate.net For the 3,3-dimethyl-4-(trifluoromethyl)indoline scaffold, the gem-dimethyl group at the C3 position inherently creates a spirocyclic center in many dearomatization reactions that functionalize this position. Cascade reactions, such as those involving nitrile imines, can lead to the formation of complex polycyclic indoline systems in a highly diastereoselective manner. rsc.org

Table 2: Examples of Indole Dearomatization Strategies

| Reaction Type | Key Reagents | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|---|

| Radical Trifluoromethylative Dearomatization | Togni's Reagent, Amine | Cu Catalyst, CO₂ atmosphere | Spirocyclic Indoline-Oxazolidinone | acs.org |

| [4+2] Cycloaddition | 1,2-Diaza-1,3-dienes | Zn(II) Catalyst | Pyridazino[3,4-b]indole | polimi.it |

| Asymmetric Fluorinative Dearomatization | Selectfluor | Chiral Anion Phase Transfer Catalyst | 3-Fluoro-indolenine | researchgate.net |

| Cascade Dearomatization | Nitrile Imines | Catalyst-free, Mild Conditions | Polycyclic Fused Indolines | rsc.org |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic and Dihydro-Pyrrole Rings

Aromatic Ring Substitution: Electrophilic aromatic substitution on the 4-(trifluoromethyl)indoline (B1316179) ring is governed by the competing directing effects of the activating indoline nitrogen and the deactivating trifluoromethyl group. The trifluoromethyl group is strongly electron-withdrawing and a meta-director, while the amino group of the indoline is activating and an ortho-, para-director (directing to C5 and C7). tcichemicals.commdpi.com Given that the C7 position is sterically hindered by the adjacent CF₃ group, electrophilic attack would be predicted to occur primarily at the C5 position. Modern methods often rely on chelation-assisted, site-selective C-H functionalization to overcome issues of regioselectivity. nih.govacs.org

Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring is generally difficult but is made more feasible by the presence of the strongly electron-withdrawing CF₃ group. acs.org This group activates the ring towards attack by nucleophiles, particularly at the ortho and para positions. Reactions with strong nucleophiles might lead to substitution of a hydrogen atom or, in some cases, displacement of the trifluoromethyl group itself. acs.org

Dihydro-Pyrrole Ring Substitution: The dihydro-pyrrole ring is generally susceptible to electrophilic attack. The C2 position, being adjacent to the nitrogen, is a potential site for functionalization. Electrophilic substitution reactions, such as Friedel-Crafts type alkylations, can occur at this position, particularly when the indole nitrogen is protected. nih.gov Nucleophilic substitution at C2 is less common but can be achieved if a suitable leaving group is present. nii.ac.jp

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability, but under specific conditions, it can undergo transformations. tcichemicals.comacs.org

The C-F bond is exceptionally strong, making fluorine atom exchange challenging. However, selective single C-F bond functionalization of trifluoromethylarenes has been developed. researchgate.net These reactions can convert a -CF₃ group into a -CF₂R group, providing access to difluoromethylene-bridged compounds. researchgate.net Such transformations often require specialized reagents, such as boron-based reagents or transition-metal catalysts, to achieve selective defluoroalkylation. researchgate.net Metalloenzymes have also been studied for their ability to mediate C-F bond cleavage, although this is more common in biodegradation contexts. nih.gov

The bond connecting the trifluoromethyl group to the aromatic ring can also be targeted. While robust, the CF₃ group can be hydrolyzed to a carboxylic acid (-COOH) under harsh conditions, such as with concentrated sulfuric acid. acs.org In some nucleophilic aromatic reactions, the trifluoromethyl group can act as a leaving group and be replaced by a nucleophile. acs.org Furthermore, methods exist for the conversion of aryl-CF₃ compounds into other functional groups, such as dichloromethyl (-CHCl₂) groups, using reagents like aluminum chloride. acs.org The development of metal-catalyzed cross-coupling reactions has also provided routes to form C-CF₃ bonds, and understanding these mechanisms can offer insights into potential cleavage pathways. wikipedia.orgorganic-chemistry.orgnih.gov

Modifications of the Dimethyl Groups at C-3

The gem-dimethyl group at the C-3 position is generally unreactive. The C(sp³)-H bonds of these methyl groups lack activation and are sterically shielded within the indoline structure. Direct functionalization of these groups is synthetically challenging and not widely reported for this specific scaffold. These methyl groups primarily serve to provide steric bulk, increase lipophilicity, and lock the conformation of the C3 position, preventing oxidation to an indole. Their modification would likely require advanced C-H activation methodologies that are not yet standard. Therefore, these groups are typically incorporated as part of the foundational scaffold synthesis rather than being modified in later steps.

Regioselective Functionalization of the 4-(trifluoromethyl)phenyl Moiety

The functionalization of the aromatic ring in this compound is heavily influenced by the trifluoromethyl (-CF3) group. The -CF3 group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution (SEAr) reactions. youtube.comwikipedia.org Consequently, harsher reaction conditions are often required compared to unsubstituted or activated benzene rings.

Furthermore, the trifluoromethyl group acts as a meta-director for incoming electrophiles. youtube.com This directing effect is a result of the destabilization of the arenium ion intermediates when the electrophile attacks the ortho or para positions relative to the -CF3 group. The positive charge of the intermediate would be placed adjacent to the electron-withdrawing -CF3 group, which is energetically unfavorable. In contrast, attack at the meta position keeps the positive charge further away from the deactivating group, resulting in a more stable intermediate. youtube.com

The primary positions for electrophilic attack on the 4-(trifluoromethyl)phenyl moiety of this compound are therefore the C6 and C8 positions (which are meta to the -CF3 group at C4). The C5 and C7 positions are ortho and the C4a-C8a bond is para to the trifluoromethyl group, making substitution at these sites less favorable.

Below is a table summarizing the expected regioselective outcomes for common electrophilic aromatic substitution reactions on the this compound scaffold.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3,3-Dimethyl-6-nitro-4-(trifluoromethyl)indoline |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 6-Bromo-3,3-dimethyl-4-(trifluoromethyl)indoline or 6-Chloro-3,3-dimethyl-4-(trifluoromethyl)indoline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-3,3-dimethyl-4-(trifluoromethyl)indoline |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 6-Alkyl-3,3-dimethyl-4-(trifluoromethyl)indoline (Potential for rearrangements and polyalkylation) |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |

It is important to note that the indoline nitrogen, even when acylated or otherwise protected, can influence the reactivity of the aromatic ring. However, the strong deactivating and directing effect of the trifluoromethyl group is generally the dominant factor in determining the regioselectivity of electrophilic aromatic substitutions.

Cascade and Domino Reactions Involving the Indoline Core

One plausible domino reaction involving the this compound core is a copper-catalyzed amidation followed by an intramolecular cyclization. nih.gov This type of reaction can be used to construct fused heterocyclic systems. For instance, reaction with a substrate containing both a good leaving group and a site for amidation could lead to the formation of a new ring fused to the indoline structure.

Another potential cascade pathway involves the initial functionalization of the indoline nitrogen, followed by an intramolecular reaction. For example, acylation of the nitrogen with a suitable substrate could introduce a side chain that can subsequently undergo a cyclization reaction, possibly involving the C2 position or even the aromatic ring, although the latter would be challenging due to the deactivating effect of the trifluoromethyl group.

The following table outlines hypothetical cascade and domino reactions that could be adapted for the this compound scaffold, based on known reactivity of similar indoline systems. beilstein-journals.orgresearchgate.netbeilstein-archives.orgorganic-chemistry.org

| Reaction Name/Type | Reactants | Plausible Product | Description |

| Domino Amidation/Cyclization | 2-Iodophenethyl mesylate, CuI, ligand, base | Fused polycyclic indoline | A copper-catalyzed N-arylation followed by an intramolecular nucleophilic substitution to form a new ring. nih.gov |

| Phosphine-Catalyzed Domino Reaction | Activated alkynes or allenes, PBu₃ | Spiro-indoline derivatives | Nucleophilic addition of phosphine (B1218219) to an activated multiple bond, followed by reaction with the indoline nitrogen and subsequent cyclization. beilstein-journals.orgresearchgate.netbeilstein-archives.orgorganic-chemistry.org |

| Cascade Michael Addition/Cyclization | α,β-Unsaturated carbonyl compound | Pyrrolo[1,2-a]indoline derivative | Michael addition of the indoline nitrogen to an activated alkene, followed by an intramolecular condensation or cyclization involving the C2 position. |

Mechanistic Investigations of Reactions Pertaining to 3,3 Dimethyl 4 Trifluoromethyl Indoline

Detailed Reaction Pathway Elucidation using Experimental Techniques

Experimental studies form the cornerstone of mechanistic elucidation, providing tangible evidence of transient species and reaction kinetics. In the context of reactions involving 3,3-dimethyl-4-(trifluoromethyl)indoline, a multi-faceted approach combining spectroscopic monitoring, kinetic analysis, and isotopic labeling is employed to construct a comprehensive picture of the reaction pathway.

The direct observation of reaction intermediates is a powerful tool for confirming proposed mechanistic steps. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal in this regard.

In the palladium-catalyzed synthesis of trifluoromethyl-containing indolines, which can be analogous to the formation of this compound, the characterization of palladacycle intermediates is crucial. While direct NMR data for intermediates in reactions of this compound is not extensively documented in publicly available literature, analysis of related systems provides a strong model. For instance, in the palladium-catalyzed amination of aryl halides, a key step in many indoline (B122111) syntheses, ³¹P NMR spectroscopy has been used to observe ligated palladium species. mit.edu The chemical shifts and coupling constants of these species can differentiate between various intermediates, such as the arylpalladium halide and the arylpalladium amido complexes. mit.edu

Similarly, electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive technique for detecting and characterizing transient species in a catalytic cycle. In studies of palladium-catalyzed cross-coupling reactions, negative-ion ESI-MS has been successfully employed to observe key anionic intermediates. nih.gov For a hypothetical reaction involving this compound, one could anticipate the detection of palladium-containing intermediates, providing mass-to-charge ratio data that would help to confirm their elemental composition and structure.

Table 1: Hypothetical Spectroscopic Data for a Putative Palladacycle Intermediate in a Reaction Involving this compound

| Spectroscopic Technique | Observed Data (Hypothetical) | Interpretation |

| ¹H NMR | Complex aromatic and aliphatic signals | Protons on the indoline core and any coordinated ligands. |

| ¹⁹F NMR | Signal shifted from starting material | Indicates coordination of the trifluoromethyl-containing moiety to the palladium center. |

| ³¹P NMR | Signal corresponding to a ligated phosphine (B1218219) | Confirms the coordination of the phosphine ligand to the palladium center. |

| ESI-MS | [M+H]⁺ or [M-H]⁻ ion corresponding to the palladacycle | Provides the molecular weight of the intermediate, confirming its composition. |

Kinetic studies are essential for determining the rate law of a reaction, which in turn provides information about the species involved in the rate-determining step (RDS). For reactions forming indolines, such as the palladium-catalyzed cyclization of alkenes, the generation of a σ-alkyl palladium complex is often considered the rate-determining step. beilstein-journals.orgunimi.it

A kinetic study of a reaction involving this compound would involve systematically varying the concentrations of the reactants, catalyst, and any additives while monitoring the reaction rate. For example, in a palladium-catalyzed process, if the reaction is found to be first order in the indoline derivative and the palladium catalyst, but zero order in another reactant, it would suggest that the initial interaction between the indoline and the catalyst is the slow step.

Table 2: Hypothetical Kinetic Data for a Palladium-Catalyzed Reaction of a Precursor to this compound

| Reactant/Catalyst | Order of Reaction | Implication for Rate-Determining Step |

| Indoline Precursor | 1 | Involved in the RDS. |

| Palladium Catalyst | 1 | Involved in the RDS. |

| Other Reactant (e.g., Alkene) | 0 | Not involved in the RDS. |

Isotopic labeling is a powerful technique for tracing the path of atoms throughout a reaction and for determining kinetic isotope effects (KIEs), which can provide strong evidence for the rate-determining step.

In the context of palladium-catalyzed C-H activation reactions, which are often involved in the synthesis of complex indolines, deuterium (B1214612) labeling is frequently used. For instance, a study on the C-H silylation of indole (B1671886) derivatives showed that deuterium at the C7 position was exchanged with hydrogen in the presence of methanol, indicating that the C-H cleavage is reversible. acs.org A small KIE value of 1.2 suggested that C-H cleavage was not the rate-determining step in that particular transformation. acs.org

For a reaction involving this compound, a similar experiment could be designed. For example, if a C-H bond on the aromatic ring is proposed to be broken in the rate-determining step, synthesizing a deuterated version of the indoline at that position and measuring the reaction rates of the deuterated and non-deuterated substrates would be informative. A significant primary KIE (typically >2) would support the C-H bond cleavage as being part of the RDS.

Table 3: Hypothetical Kinetic Isotope Effect Data for a C-H Functionalization Reaction of this compound

| Experiment | kH/kD | Interpretation |

| Parallel Reaction | 3.5 | C-H bond cleavage is likely the rate-determining step. |

| Competition Experiment | 3.2 | Confirms that C-H bond cleavage is the rate-determining step. |

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. It allows for the characterization of transition states and the calculation of energy barriers, providing a theoretical framework to complement experimental findings.

DFT calculations can be used to model the entire reaction pathway, locating the structures of all intermediates and transition states. The calculated free energy barriers between these species can then be used to predict the most likely reaction mechanism.

For the formation of polycyclic indolines through cyclization reactions, systematic DFT studies have been employed to investigate the reaction mechanisms catalyzed by different metals. beilstein-journals.org These studies can reveal the favorability of one pathway over another by comparing the energy barriers of key steps. For instance, in a palladium-catalyzed reaction leading to an indoline, DFT could be used to calculate the energy barrier for the oxidative addition, migratory insertion, and reductive elimination steps, thereby identifying the step with the highest energy barrier as the likely rate-determining step.

A study on a related trifluoromethyl-containing imine in a palladium-catalyzed reaction provides a strong analogy. DFT calculations were used to map out the free energy profile of the reaction, identifying the deprotonation of an α-C-H bond as the rate-determining step. acs.org The calculated energy of the transition state for the formation of the major product was found to be significantly lower than that for the minor product, explaining the observed enantioselectivity. acs.org

Table 4: Hypothetical DFT-Calculated Energy Barriers for a Key Step in a Reaction of this compound

| Step | Transition State | Calculated Free Energy Barrier (kcal/mol) |

| Oxidative Addition | TS1 | 15.2 |

| Migratory Insertion | TS2 | 18.5 |

| Reductive Elimination | TS3 | 12.8 |

In this hypothetical example, migratory insertion would be the predicted rate-determining step.

Computational studies are particularly adept at dissecting the electronic and steric factors that control the stereochemical outcome of a reaction. The presence of the electron-withdrawing trifluoromethyl group and the gem-dimethyl group at the C3 position of this compound are expected to exert significant electronic and steric influences on its reactivity.

DFT calculations can quantify these effects. For example, Natural Bond Orbital (NBO) analysis can be used to understand the charge distribution within the molecule and how it influences the approach of a reactant. In the context of stereochemistry, DFT can be used to calculate the energies of the transition states leading to different stereoisomers. As seen in the analogous palladium-catalyzed reaction of a trifluoromethyl-containing imine, the steric repulsion between the ligand and the trifluoromethyl-phenyl group in one transition state was calculated to be 3.4 kcal/mol higher in energy, leading to the preferential formation of the other enantiomer. acs.org

A similar approach could be applied to reactions of this compound to understand how the substituents on the indoline core direct the stereochemical outcome of a reaction. For instance, in an electrophilic aromatic substitution reaction, DFT could predict whether the incoming electrophile will preferentially add to the C5 or C7 position by comparing the energies of the corresponding transition states, taking into account the electronic influence of the trifluoromethyl group.

Role of Catalytic Species and Ligand Effects in Reaction Mechanisms

The formation of the 3,3-dimethylindoline (B1314585) scaffold is often achieved through transition-metal-catalyzed intramolecular cyclization reactions. Palladium and copper complexes are paramount in these transformations, each playing distinct yet sometimes cooperative roles in the activation of substrates and the formation of new bonds.

Palladium Catalysis in Indoline Ring Formation:

Palladium-catalyzed reactions are a cornerstone for the synthesis of indoles and indolines through C-H activation or cross-coupling strategies. nih.govbeilstein-journals.orgnih.gov A plausible route to the 3,3-dimethylindoline core involves the intramolecular cyclization of an N-substituted aniline (B41778), such as an N-(2-methylallyl)aniline derivative. astx.com In these processes, the palladium catalyst navigates a well-defined catalytic cycle, the efficiency and selectivity of which are profoundly influenced by the choice of ligands.

A general palladium-catalyzed cyclization mechanism typically begins with the coordination of the palladium(II) catalyst to the alkene of the N-(2-methylallyl) group. This is followed by an intramolecular migratory insertion step. Two main pathways are often considered for the formation of the key σ-alkylpalladium(II) intermediate:

Aminopalladation: The nitrogen atom of the aniline derivative attacks the coordinated alkene, forming a new C-N bond and a σ-alkylpalladium(II) species.

Carbopalladation: If the reaction involves an aryl halide precursor, oxidative addition of the Pd(0) to the C-X bond occurs first, followed by insertion of the alkene into the resulting Aryl-Pd(II) bond. youtube.com

Following the formation of the σ-alkylpalladium(II) intermediate, β-hydride elimination can occur, leading to an indole or indoline product and a palladium hydride species. The active Pd(II) catalyst is then regenerated by an oxidant. nih.gov

Ligand Effects:

The choice of ligand is critical in palladium-catalyzed reactions as it influences the stability, reactivity, and selectivity of the catalytic system. nih.gov Different types of ligands can be employed, each with specific effects on the reaction outcome.

Monodentate and Bidentate Phosphine Ligands: Ligands such as triphenylphosphine (B44618) (PPh₃), tri(o-tolyl)phosphine, and bidentate phosphines like Xantphos are commonly used. nih.gov They stabilize the palladium center, prevent the precipitation of palladium black, and modulate the electronic and steric properties of the catalyst. For instance, bulky electron-rich phosphine ligands can promote the reductive elimination step, while certain bidentate ligands with a large bite angle, like Xantphos, can influence the regioselectivity of the cyclization. nih.gov

Directing Groups: In C-H activation strategies, a directing group on the substrate can chelate to the palladium center, bringing the catalyst into proximity with the targeted C-H bond and ensuring high regioselectivity. beilstein-journals.org While not directly required for an intramolecular Heck-type reaction, the principle of chelation assistance underscores the importance of coordinating interactions in guiding the catalytic process.

The table below summarizes the effect of different catalytic systems and ligands on palladium-catalyzed cyclization reactions for forming indole and indoline structures, which are analogous to the formation of the 3,3-dimethylindoline core.

| Catalyst Precursor | Ligand/Additive | Reaction Type | Effect/Observation | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | P(m-tolyl)₃ / K₃PO₄ | Domino Carbopalladation/Carbonylation | Efficient synthesis of functionalized oxindoles, demonstrating intramolecular carbopalladation. | d-nb.info |

| PdCl₂(MeCN)₂ | Cu(OAc)₂ (Oxidant) | Intermolecular Indole Alkenylation | N-(2-pyridyl)sulfonyl directing group controls regioselectivity towards the C2 position. | beilstein-journals.org |

| Pd(OAc)₂ | Dibutyl Phosphate (DBP) / BQ | Intramolecular C-H Functionalization | DBP was key to achieving high yield and chemoselectivity for N-benzoylindoles over benzoxazines. | nih.gov |

| Pd(MeCN)₂Cl₂ | Xantphos | Aminocarbonylation of Alkynols | Demonstrated feasibility of double carbonylation, though a different ligand (L11) was optimal. | nih.gov |

Copper Catalysis in Trifluoromethylation:

Copper catalysts are frequently employed for trifluoromethylation reactions. nih.govacs.org In the context of synthesizing this compound, the trifluoromethyl group would likely be introduced onto the aniline ring prior to cyclization. Copper can facilitate this through several mechanisms. A copper(I) species, for example, can react with an electrophilic trifluoromethylating reagent like Togni's reagent to initiate a radical process. acs.org Alternatively, a pre-formed copper-CF₃ reagent (e.g., from CuI and a CF₃ source) can participate in a polar, cross-coupling type reaction with an aryl halide. nih.gov

Radical vs. Polar Mechanisms in Trifluoromethylation and Cyclization

The key transformations in the synthesis of this compound—trifluoromethylation of the aromatic ring and the subsequent cyclization to form the indoline—can proceed through either radical or polar (ionic) mechanistic pathways. The operative mechanism is determined by the choice of reagents, catalysts, and reaction conditions.

Trifluoromethylation Mechanisms:

The introduction of a CF₃ group onto an aromatic ring, such as an aniline derivative, can be achieved via two distinct mechanistic paradigms.

Radical Trifluoromethylation: This pathway involves the generation of a trifluoromethyl radical (•CF₃). Common sources for •CF₃ include sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or hypervalent iodine compounds like Togni's reagents. rsc.orgrsc.orgnih.gov The generation of the •CF₃ radical is often initiated by a single-electron transfer (SET) process, which can be triggered by a transition metal catalyst (e.g., Cu(I)), a photocatalyst, or even piezoelectric materials under ball-milling conditions. nih.govacs.orgrsc.org Once formed, the electrophilic •CF₃ radical adds to the electron-rich aniline ring to form a radical intermediate. Subsequent oxidation and deprotonation then yield the trifluoromethylated arene. rsc.org The involvement of a radical mechanism is often supported by experiments where the reaction is inhibited by the addition of radical scavengers like TEMPO. rsc.org

Polar Trifluoromethylation: This mechanism avoids free radical intermediates and proceeds through ionic pathways.

Electrophilic Aromatic Substitution: This involves a potent electrophilic trifluoromethylating agent ("CF₃⁺" source) that directly attacks the electron-rich aniline ring in a manner analogous to classical electrophilic aromatic substitution.

Nucleophilic Trifluoromethylation: This typically involves the reaction of an aryl halide (e.g., 2-bromo-5-(trifluoromethyl)aniline) with a nucleophilic trifluoromethyl source, such as a copper-trifluoromethyl complex (e.g., [CuCF₃]). nih.gov This process is a type of cross-coupling reaction.

The table below contrasts the key features of radical and polar trifluoromethylation pathways.

| Feature | Radical Mechanism | Polar (Ionic) Mechanism |

|---|---|---|

| Key Intermediate | Trifluoromethyl radical (•CF₃) | Sigma complex (Wheland intermediate) or organometallic species |

| CF₃ Source | Togni's reagents, CF₃SO₂Na, CF₃I | Electrophilic: Umemoto's reagents Nucleophilic: CuCF₃, TMSCF₃ |

| Initiation | Single-Electron Transfer (SET) via catalyst, light, or mechanical force | Reaction between nucleophile and electrophile |

| Catalyst Role | Often redox-active (e.g., Cu(I)/Cu(II)) to facilitate SET | Lewis acid activation or participation in cross-coupling cycle (e.g., Pd(0)/Pd(II)) |

| Evidence | Inhibition by radical scavengers (e.g., TEMPO) | Kinetic studies, substituent effects consistent with ionic pathways |

Cyclization Mechanisms:

The formation of the indoline ring from an N-(2-methylallyl)-4-(trifluoromethyl)aniline precursor is most plausibly explained by a polar, palladium-catalyzed mechanism.

Polar (Organometallic) Mechanism: As described in section 4.3, this pathway proceeds via a Heck-type intramolecular cyclization. nih.govnih.gov The key steps are the coordination of the alkene to the Pd(II) center, followed by intramolecular nucleophilic attack of the aniline nitrogen onto the activated alkene (aminopalladation). This forms a five-membered ring and a σ-alkylpalladium(II) intermediate. This intermediate then undergoes steps such as β-hydride elimination (if forming an indole) or, in a reductive cyclization variant, protonolysis or reductive elimination to release the indoline product and regenerate the palladium catalyst. nih.govastx.com This pathway is characterized by discrete, well-defined organometallic intermediates.

Radical Cyclization: While less common for this specific transformation, a radical cyclization pathway could be envisioned under certain conditions. For instance, if the trifluoromethylation step generates radicals, a subsequent radical cascade could occur. A hypothetical radical cyclization would involve the formation of a nitrogen- or carbon-centered radical on the side chain, which would then attack the aromatic ring. However, palladium-catalyzed methods for forming the indoline ring are predominantly considered to proceed through polar, organometallic pathways due to their high efficiency and selectivity. nih.govnih.gov Control experiments and computational studies in related systems consistently support the involvement of Pd(0)/Pd(II) catalytic cycles rather than free-radical chain processes for the cyclization step. nih.gov

Computational and Theoretical Studies of 3,3 Dimethyl 4 Trifluoromethyl Indoline

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of 3,3-Dimethyl-4-(trifluoromethyl)indoline. nih.govresearchgate.net The presence of the electron-withdrawing trifluoromethyl (CF3) group at the C4 position significantly influences the electron distribution within the indoline (B122111) ring system.

The nitrogen atom's lone pair contributes to the π-system of the benzene (B151609) ring, a characteristic feature of the indoline core. nih.gov However, the strong inductive effect of the CF3 group deactivates the aromatic ring towards electrophilic substitution. This deactivation is a consequence of the reduced electron density in the aromatic ring, which can be visualized through molecular orbital plots.

Frontier molecular orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. nih.gov For indoline derivatives, the HOMO is typically localized on the fused benzene ring and the nitrogen atom, while the LUMO is distributed over the aromatic system. researchgate.netnih.gov The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. nih.gov The introduction of the CF3 group is expected to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO, thereby influencing the molecule's electronic transitions and reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis can further detail the bonding interactions, revealing hyperconjugative effects and the delocalization of electron density from the nitrogen lone pair into the aromatic system. nih.gov

Conformational Analysis and Energy Minimization Studies

The conformational landscape of this compound is primarily defined by the puckering of the five-membered pyrrolidine (B122466) ring and the orientation of the trifluoromethyl group. The pyrrolidine ring in indoline systems can adopt various envelope and twisted conformations. Computational energy minimization studies are crucial for identifying the most stable conformer(s) in the gas phase and in different solvent environments.

The presence of two methyl groups at the C3 position introduces steric constraints that influence the ring's puckering. These gem-dimethyl groups can also restrict the rotation of adjacent substituents. The rotation of the trifluoromethyl group around the C-C bond is another important conformational variable. While the energy barrier for this rotation is generally low, specific orientations may be favored due to subtle steric and electronic interactions with the neighboring C3-dimethyl groups and the N-H proton.

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area, Lipophilicity using computational methods)

Computational methods are widely used to predict key molecular descriptors that are crucial for understanding the pharmacokinetic profile of a molecule. researchgate.net

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug transport properties. For this compound, the TPSA is primarily determined by the nitrogen atom of the indoline ring.

Lipophilicity , commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent versus a polar one. researchgate.net The trifluoromethyl group significantly increases the lipophilicity of the molecule. nih.gov

A summary of predicted molecular descriptors for a related compound, 1,3-Dimethyl-2,4-bis(trifluoromethyl)indole, is provided in the table below, offering an indication of the expected values for this compound. nih.gov

| Descriptor | Predicted Value |

| Molecular Weight | 281.20 g/mol |

| XLogP3 | 4.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 2 |

| Exact Mass | 281.06391826 Da |

| Topological Polar Surface Area | 4.9 Ų |

| Heavy Atom Count | 19 |

This table is based on data for 1,3-Dimethyl-2,4-bis(trifluoromethyl)indole and is for illustrative purposes. nih.gov

Reaction Mechanism Prediction and Validation via Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting and validating reaction mechanisms. researchgate.netresearchgate.netnih.gov For this compound, computational studies can elucidate the pathways of various reactions, such as N-alkylation, N-arylation, and electrophilic aromatic substitution.

The strong electron-withdrawing nature of the CF3 group deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta positions (C5 and C7). DFT calculations can model the transition states and intermediates for these reactions, providing insights into the regioselectivity.

Furthermore, DFT can be employed to study the mechanism of metal-catalyzed cross-coupling reactions involving the indoline nitrogen or potential C-H functionalization of the aromatic ring. acs.org These calculations can help in understanding the role of the catalyst, the ligand, and the substrate in determining the reaction outcome. researchgate.net

Spectroscopic Parameter Prediction (e.g., 1H, 13C, 19F NMR chemical shifts) for Structural Assignment

Computational methods, particularly DFT, can accurately predict NMR chemical shifts, which is invaluable for structural elucidation. nih.govnih.gov

¹H NMR: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing CF3 group. Protons on the pyrrolidine ring will have characteristic shifts depending on their diastereotopic environment.

¹³C NMR: The carbon atom of the trifluoromethyl group typically appears as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are also significantly affected by the CF3 substituent.

¹⁹F NMR: This is a crucial technique for characterizing trifluoromethylated compounds. rsc.org A single resonance is expected for the CF3 group, and its chemical shift is sensitive to the electronic environment. nih.govspectrabase.com

The table below shows typical NMR chemical shift ranges for related trifluoromethyl-substituted aromatic compounds, which can serve as a reference. rsc.org

| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity (for CF3) |

| ¹H (Aromatic) | 7.0 - 8.0 | - |

| ¹³C (Aromatic) | 110 - 150 | - |

| ¹³C (CF3) | 120 - 130 | Quartet |

| ¹⁹F (CF3) | -40 to -65 | Singlet |

Note: These are general ranges and can vary based on the specific molecule and solvent.

Quantitative Structure-Reactivity/Selectivity Relationships for Derivatization

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) studies aim to establish a mathematical relationship between the structural features of molecules and their biological activity or chemical reactivity. nih.govnih.govneliti.comresearchgate.netchemrxiv.org For the derivatization of this compound, QSRR models can be developed to predict the outcome of reactions based on various molecular descriptors.

For instance, in a series of derivatization reactions, descriptors such as electronic parameters (e.g., Hammett constants, calculated atomic charges), steric parameters (e.g., Taft parameters, van der Waals volumes), and lipophilicity (logP) can be correlated with reaction rates or product selectivity. acs.orgnih.govacs.orgnih.govnih.govnih.gov

These models can guide the selection of appropriate reaction conditions and starting materials to achieve the desired derivatized products with high efficiency and selectivity.

Analysis of Aromaticity and Electronic Delocalization within the Indoline System

The concept of aromaticity is central to understanding the stability and reactivity of the indoline system. nih.govmdpi.com While the benzene ring is inherently aromatic, the fusion of the pyrrolidine ring and the presence of substituents can modulate this property. The delocalization of the ten π-electrons in the indole (B1671886) core contributes to its aromatic character. nih.gov

Computational methods provide various indices to quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). arxiv.org NICS calculations, for example, involve placing a "ghost" atom at the center of the aromatic ring and calculating its magnetic shielding. A negative NICS value is indicative of aromatic character.

Synthesis and Exploration of Derivatives and Analogues of 3,3 Dimethyl 4 Trifluoromethyl Indoline

Design and Synthesis of Indoline (B122111) Derivatives for Chemical Probe Development

The development of chemical probes is crucial for understanding biological processes, and the indoline scaffold serves as a versatile platform for creating such tools. acs.orgscispace.com Derivatives of 3,3-Dimethyl-4-(trifluoromethyl)indoline can be envisioned as valuable probes due to the unique properties conferred by the trifluoromethyl group, which can serve as a useful spectroscopic marker (¹⁹F NMR).

The synthesis of such derivatives would likely involve functionalization at the nitrogen atom or the aromatic ring. N-alkylation or N-arylation of the indoline nitrogen can be achieved through standard nucleophilic substitution reactions. google.com For instance, reaction with functionalized alkyl halides or aryl halides under basic conditions would yield a variety of N-substituted derivatives. These derivatives could incorporate reporter groups such as fluorophores or biotin (B1667282) for visualization and affinity purification, respectively.

Another approach for derivatization is through C-H functionalization of the aromatic ring. While challenging, regioselective C-H activation can provide access to a diverse range of substituted indolines. For the this compound scaffold, the positions on the benzene (B151609) ring could be targeted for functionalization to modulate the electronic properties and steric profile of the molecule, thereby fine-tuning its interaction with biological targets.

Table 1: Potential N-Substituted Derivatives of this compound for Chemical Probe Development

| Derivative Name | R-Group on Nitrogen | Potential Application as a Chemical Probe |

| 1-(3-Azidopropyl)-3,3-dimethyl-4-(trifluoromethyl)indoline | -(CH₂)₃N₃ | Bio-orthogonal labeling via click chemistry |

| 1-(4-Nitrobenzyl)-3,3-dimethyl-4-(trifluoromethyl)indoline | -CH₂-C₆H₄-NO₂ | Photo-activatable probe |

| 1-((6-(Biotinamido)hexanoyl)amino)ethyl)-3,3-dimethyl-4-(trifluoromethyl)indoline | Linker-Biotin | Affinity-based protein profiling |

| 1-(Dansyl)-3,3-dimethyl-4-(trifluoromethyl)indoline | Dansyl group | Fluorescent probe |

Scaffold Diversification through Parallel Synthesis and Combinatorial Approaches

To explore the chemical space around the this compound core, parallel synthesis and combinatorial chemistry offer powerful strategies to generate large libraries of related compounds. researchgate.netd-nb.infonih.gov These techniques are instrumental in the discovery of new drug leads and chemical probes.

A typical combinatorial approach would involve a solid-phase synthesis strategy where the indoline scaffold is attached to a resin. acs.org This allows for the use of excess reagents and simplified purification. The diversification can be achieved by reacting the resin-bound indoline with a variety of building blocks. For example, a library of N-acylated derivatives could be generated by treating the resin-bound scaffold with a diverse set of carboxylic acids.

Alternatively, a solution-phase parallel synthesis approach can be employed. This would involve reacting the parent indoline in a multi-well plate format with different reaction partners. For instance, a library of sulfonamides could be synthesized by reacting this compound with a collection of sulfonyl chlorides. The resulting library of compounds can then be screened for biological activity.

Table 2: Exemplary Combinatorial Library Based on the this compound Scaffold

| Scaffold | R¹ (at N-1) | R² (at C-5) | R³ (at C-7) |

| This compound | H, Acetyl, Benzoyl | H, Br, NO₂ | H, Cl, OMe |

| ... | ... | ... | ... |

Incorporating the this compound Moiety into Larger Molecular Architectures

The unique properties of the this compound moiety make it an attractive building block for the construction of more complex and larger molecular architectures, including macrocycles. google.combeilstein-journals.orgmdpi.com The incorporation of this fluorinated indoline can influence the conformational preferences and physicochemical properties of the resulting macrocycle.

One strategy to incorporate this moiety is through reactions involving the indoline nitrogen. For example, a di-functionalized linker could be used to connect two indoline units, or to cyclize a single unit into a macrocyclic structure. Metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for forming the necessary carbon-carbon or carbon-nitrogen bonds to construct these larger systems. nih.govacs.org

For instance, if a bromo-substituted derivative of this compound were synthesized, it could undergo an intramolecular Suzuki coupling with a boronic acid-functionalized side chain attached to the indoline nitrogen to form a macrocycle. The size and properties of the resulting macrocycle could be tuned by varying the length and nature of the linker. Such macrocycles are of interest in drug discovery for their ability to bind to challenging protein targets.

Structural Modifications and Positional Isomer Studies

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure and the specific arrangement of its functional groups. Therefore, the study of structural modifications and positional isomers of this compound is of significant interest.

The position of the trifluoromethyl group on the aromatic ring can have a profound impact on the molecule's electronic properties and its interactions with biological targets. For example, the positional isomer 3,3-dimethyl-7-(trifluoromethyl)indoline (CAS 1504697-79-3) would be expected to have a different dipole moment and pKa compared to the 4-substituted analogue. nih.gov Similarly, a 3,3-dimethyl-5-(trifluoromethyl)indoline or 3,3-dimethyl-6-(trifluoromethyl)indoline would each possess a unique set of properties. nih.gov

The synthesis of these positional isomers would likely require starting materials with the trifluoromethyl group at the desired position on the aniline (B41778) precursor prior to the formation of the indoline ring. Comparative studies of the biological activities of these isomers could provide valuable structure-activity relationship (SAR) data for drug design.

Table 3: Known and Hypothetical Positional Isomers of Dimethyl-Trifluoromethyl-Indoline

| Compound Name | CAS Number | Position of CF₃ |

| This compound | 1823881-99-7 | 4 |

| 3,3-Dimethyl-5-(trifluoromethyl)indoline | Not available | 5 |

| 3,3-Dimethyl-6-(trifluoromethyl)indoline | 181513-29-1 | 6 |

| 3,3-Dimethyl-7-(trifluoromethyl)indoline | 1504697-79-3 | 7 |

Fluorinated Analogues with Varying Fluorine Substitution Patterns

Beyond the trifluoromethyl group, the introduction of other fluorine-containing substituents can further modulate the properties of the indoline scaffold. nih.govnih.gov The synthesis of analogues with varying fluorine substitution patterns can lead to compounds with fine-tuned lipophilicity, metabolic stability, and target affinity.

For example, analogues containing a difluoromethyl (-CHF₂) or a monofluoromethyl (-CH₂F) group at the 4-position would exhibit different electronic and steric properties compared to the trifluoromethyl analogue. The synthesis of these compounds would require specialized fluorination reagents and strategies. Recent advances in fluorination chemistry provide access to a wide range of fluorine-containing building blocks that could be used to construct these analogues. acs.orgbohrium.com

Furthermore, the replacement of the trifluoromethyl group with a trifluoromethoxy (-OCF₃) group is another common strategy in medicinal chemistry to alter a molecule's properties. An analogue such as 3,3-dimethyl-4-(trifluoromethoxy)indoline would be expected to have increased lipophilicity.

Table 4: Potential Fluorinated Analogues of 3,3-Dimethyl-4-(substituted)indoline

| Analogue Name | Fluorine-Containing Substituent | Potential Property Modulation |

| 4-(Difluoromethyl)-3,3-dimethylindoline | -CHF₂ | Altered H-bonding capacity, pKa |

| 4-(Fluoromethyl)-3,3-dimethylindoline | -CH₂F | Increased polarity compared to -CF₃ |

| 3,3-Dimethyl-4-(trifluoromethoxy)indoline | -OCF₃ | Increased lipophilicity, altered metabolic profile |

| 4-(Pentafluoroethyl)-3,3-dimethylindoline | -C₂F₅ | Enhanced steric bulk and lipophilicity |

Future Research Directions and Advanced Methodologies

Chemoinformatic Approaches for Scaffold Prioritization and Library Design

Chemoinformatics is poised to play a crucial role in the rational design and prioritization of novel compounds based on the 3,3-dimethyl-4-(trifluoromethyl)indoline scaffold. By employing computational tools, researchers can navigate the vast chemical space to identify derivatives with optimized properties for specific biological targets.

Computational methods can be employed to design libraries of indoline (B122111) derivatives for potential antimicrobial applications. For instance, a study on indoline-based libraries targeting the DNA gyrase B enzyme demonstrated the power of in-silico screening to identify potent antibacterial agents. This approach involves molecular docking and pharmacological studies to predict the binding affinity and potential efficacy of designed compounds. Such computational screening could be applied to a virtual library of this compound derivatives to prioritize candidates for synthesis and biological evaluation.

Furthermore, chemoinformatic tools can aid in understanding the structure-activity relationships (SAR) within a series of compounds. By analyzing how modifications to the this compound core affect its biological activity, researchers can build predictive models to guide the synthesis of more potent and selective molecules. This data-driven approach can significantly reduce the time and resources required for the discovery of new therapeutic agents.

Automation and High-Throughput Experimentation in Indoline Synthesis

The synthesis of diverse libraries of indoline derivatives can be dramatically accelerated through the adoption of automation and high-throughput experimentation (HTE). These technologies enable the rapid execution and analysis of a large number of reactions in parallel, facilitating the exploration of a wider range of synthetic conditions and building blocks.

Acoustic droplet ejection (ADE) technology, for example, allows for the miniaturized and automated synthesis of compound libraries on a nanomole scale. This technique utilizes sound waves to precisely transfer nanoliter volumes of reagents, enabling the rapid generation of thousands of unique products in microtiter plates. The subsequent analysis of these reactions can also be streamlined through fast quality control methods. This approach has been successfully applied to the synthesis of indole (B1671886) derivatives and could be adapted for the high-throughput synthesis of a library based on the this compound scaffold. The ability to rapidly synthesize and screen large numbers of compounds would be invaluable for identifying derivatives with desired biological activities.

The scalability of these automated methods is a key advantage, with reactions initially performed on a nanomole scale being successfully scaled up to the millimole scale for further investigation. This seamless transition from screening to preparative synthesis is crucial for advancing promising hit compounds.

Development of Novel and More Efficient Trifluoromethylating Reagents

The introduction of the trifluoromethyl group is a critical step in the synthesis of this compound and its analogs. The development of new and more efficient trifluoromethylating reagents is an active area of research with direct implications for the synthesis of this compound class.

Current strategies for the trifluoromethylation of indoles and indolines often involve radical or cationic pathways. Reagents such as Togni's reagent and Langlois' reagent are commonly used. However, there is a continuous need for the development of new catalytic systems that offer higher specificity, selectivity under milder reaction conditions, and broader substrate applicability.

One promising approach involves the use of fluoroform-derived CuCF3 reagents in domino trifluoromethylation/cyclization strategies to synthesize trifluoromethylated indoles from readily available starting materials. Another innovative method is the external-catalyst-free trifluoromethylation/cyclization of N-aryl-N-allylacetamides using Togni-II reagent to produce trifluoromethylated N-acetylindolines. The development of such novel reagents and methodologies could provide more efficient and versatile routes to this compound and its derivatives.

| Reagent/Method | Description | Potential Advantage for this compound Synthesis |

| Togni's Reagent | A hypervalent iodine compound used for electrophilic trifluoromethylation. | Established reagent for introducing the CF3 group. |

| Langlois' Reagent | Sodium triflinate (CF3SO2Na), often used as a source of the trifluoromethyl radical. | Provides an alternative radical-based pathway. |

| Fluoroform-derived CuCF3 | A copper-based reagent for nucleophilic trifluoromethylation. | Enables domino reactions for efficient synthesis. |

| Togni-II Reagent | A second-generation hypervalent iodine reagent. | Allows for catalyst-free trifluoromethylation/cyclization reactions. |

Machine Learning Applications in Predicting Indoline Reactivity and Synthesis Pathways

Machine learning (ML) is emerging as a powerful tool in organic chemistry, with the potential to predict reaction outcomes, optimize reaction conditions, and even propose novel synthesis pathways. The application of ML to indoline chemistry could significantly accelerate the discovery and development of new derivatives.

ML models can be trained on large datasets of chemical reactions to predict the energy barriers and selectivity of reactions, such as the C-H activation of indoles. By analyzing a vast number of reactions, algorithms like Random Forest, K-Nearest Neighbors, and Neural Networks can learn the complex relationships between reactants, reagents, and reaction outcomes. This predictive power can guide experimentalists in choosing the most promising reaction conditions, saving time and resources.

For the synthesis of this compound and its analogs, ML models could be developed to:

Predict the regioselectivity of trifluoromethylation on the indoline core.

Optimize the conditions for cyclization reactions to form the indoline ring.

Identify novel and efficient synthetic routes to the target molecule.

Neural network models have been developed to predict the optimal catalysts, solvents, reagents, and temperature for a given organic transformation, demonstrating the potential for in-silico reaction planning.

Integration of Advanced Analytical Techniques for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. The integration of advanced analytical techniques into the synthesis of this compound would enable precise control over the reaction process, leading to improved yields and purity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are fundamental for the characterization of trifluoromethylated indolines. For instance, ¹⁹F NMR is a crucial tool for confirming the presence and chemical environment of the trifluoromethyl group.

The application of in-situ monitoring techniques, such as process analytical technology (PAT), allows for the continuous analysis of a reaction as it progresses. This real-time data can be used to adjust reaction parameters on-the-fly to maintain optimal conditions. While specific applications to this compound synthesis are not yet reported, the general trend towards real-time monitoring in pharmaceutical manufacturing suggests its future importance in the production of this and related compounds.

Exploration of New Chemical Transformations of the Indoline-Trifluoromethyl Motif

The this compound scaffold serves as a versatile platform for further chemical modifications, opening up avenues for the creation of novel and structurally diverse molecules. The exploration of new chemical transformations of this motif is a key area for future research.

The indoline core is amenable to a variety of functionalization reactions. For example, the secondary amine can be derivatized, and the aromatic ring can undergo further substitution reactions. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta positions (C5 and C7).

Future research could focus on:

C-H Activation: Direct functionalization of the C-H bonds on the indoline ring to introduce new substituents.

Cross-Coupling Reactions: Employing transition-metal catalysis to form new carbon-carbon and carbon-heteroatom bonds.

Dearomatization Reactions: Electrochemical methods have been developed for the dearomatization of indoles to create spirocyclic indolines, a strategy that could be explored for the this compound system.

The development of novel transformations will expand the chemical space accessible from this unique building block, leading to the discovery of compounds with potentially enhanced biological activities.

Q & A

Q. What are the most efficient synthetic routes for 3,3-Dimethyl-4-(trifluoromethyl)indoline, and how do reaction conditions influence yield?

The compound can be synthesized via oxidative alkylarylation of N-arylacrylamides with alkanes under metal-free conditions. For example, a method using N-arylacrylamide and cyclohexane achieved 85% yield, with functional group tolerance confirmed by NMR spectroscopy . Key parameters include temperature control (room temperature) and solvent selection (THF or CDCl₃). Lower yields in alternative methods may arise from steric hindrance or competing side reactions.

Q. How is the structural identity of this compound confirmed experimentally?

Structural characterization relies on:

- ¹H NMR : Peaks at δ = 7.22 (dd, J = 9.0, 4.2 Hz) and 3.38 (d, J = 3.7 Hz) confirm aromatic protons and methyl groups, respectively .

- Mass spectrometry : Molecular ion peaks validate the molecular formula (e.g., C₁₃H₁₅F₃NO).

- X-ray crystallography : Used to resolve stereochemistry in spirocyclic derivatives (e.g., phosphazene analogs) .

Q. What biological targets are associated with trifluoromethyl-substituted indoline derivatives?

Trifluoromethyl groups enhance lipophilicity and metabolic stability, making these compounds relevant for targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs). Structural analogs, such as 3-aminoindolin-2-ones, show activity in in vitro assays against cancer cell lines, though empirical target validation is required .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or mass spectra often arise from:

- Regioisomerism : Use 2D NMR (COSY, NOESY) to distinguish between substituent positions.

- Solvent effects : Compare data in CDCl₃ vs. DMSO-d₆ to identify hydrogen bonding or aggregation .

- Impurities : Column chromatography (e.g., hexane:ethyl acetate gradients) improves purity, as demonstrated in spirocyclic indoline syntheses .

Q. What mechanistic insights explain the role of the trifluoromethyl group in reactivity?

The -CF₃ group is electron-withdrawing, stabilizing intermediates in electrophilic substitution reactions. In Pd-catalyzed carboamination, it directs regioselectivity by deactivating specific aromatic positions, favoring spirocyclic product formation . Computational studies (DFT) are recommended to map electronic effects.

Q. How do steric and electronic properties of 3,3-dimethyl groups influence synthetic scalability?

- Steric effects : The 3,3-dimethyl substituent hinders nucleophilic attack at the indoline core, necessitating bulky catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Electronic effects : Enhanced electron density at the 4-position facilitates electrophilic trifluoromethylation but complicates oxidation .

Methodological Challenges

Q. What analytical techniques are critical for detecting trace by-products in trifluoromethylindoline syntheses?

- HPLC-MS : Identifies low-abundance impurities (e.g., hydroxylated derivatives).

- ¹⁹F NMR : Monitors fluorinated intermediates with high sensitivity .

- TLC with fluorescence detection : Resolves regioisomers (e.g., 5- vs. 6-substituted indolines) .

Q. How can researchers optimize reaction conditions to mitigate decomposition of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.